molecular formula C7H6O5S B1210993 2-Sulfobenzoic acid CAS No. 632-25-7

2-Sulfobenzoic acid

Cat. No.: B1210993
CAS No.: 632-25-7
M. Wt: 202.19 g/mol
InChI Key: ZMPRRFPMMJQXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Sulfobenzoic acid is an organic compound with the molecular formula C₇H₆O₅S. It is a derivative of benzoic acid where a sulfonic acid group is attached to the benzene ring at the ortho position relative to the carboxylic acid group. This compound is known for its strong acidic properties and is soluble in both water and organic solvents. It has a pKa value of 1.68, indicating its high acidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Sulfobenzoic acid can be synthesized through the sulfonation of benzoic acid. The process involves the reaction of benzoic acid with concentrated sulfuric acid to form benzoic acid sulfonic acid, which is then hydrolyzed to yield this compound. The reaction conditions typically involve heating the mixture to facilitate the sulfonation reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar sulfonation process but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is carefully controlled to prevent over-sulfonation and to ensure the selective formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Sulfobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

One of the primary applications of 2-sulfobenzoic acid is as a reagent in organic synthesis . Its acidic nature allows it to act as a proton donor, which can help maintain pH levels during chemical reactions. Additionally, the reactive sulfonic acid group can serve as a starting point for further functionalization, leading to the synthesis of more complex organic molecules. For example:

  • Formation of Sulfonamides : The compound can react with amines to form sulfonamide derivatives, which are valuable in medicinal chemistry.
  • Metal-Organic Frameworks : Research has shown that this compound can participate in forming metal-organic frameworks by reacting with amino groups .

Material Science Applications

This compound has also found applications in material science:

  • Polymer Chemistry : It is used in the esterification of hydroxylated polymers to create strong acid homopolymers and diblock copolymers. This process enhances the properties of polymers for various industrial applications .
  • Synthesis of Zwitterionic Compounds : The cyclic anhydride of this compound reacts with N-Boc-protected α-amino alcohols to produce zwitterionic esters, which have potential uses in drug delivery systems due to their unique charge characteristics .

Biological Interactions

While specific biological activities of this compound are not extensively documented, its acidic nature suggests potential interactions within biological systems. Some notable points include:

  • pH Buffering : Its ability to donate protons may influence pH levels in biochemical environments, which is crucial for various enzymatic reactions.
  • Potential Derivatives : The sulfonic acid group may allow for the creation of biologically active derivatives through further chemical modifications .

Comparative Analysis with Related Compounds

To understand the positioning of this compound among similar compounds, a comparative analysis is useful:

Compound NameStructure TypeUnique Features
Benzenesulfonic AcidAromatic sulfonic acidLacks carboxylic group; primarily used as a surfactant.
Sulfosalicylic AcidSalicylic derivativeContains both hydroxyl and sulfonic groups; used in analytical chemistry.
3-Sulfobenzoic AcidIsomerSulfonic group at meta position; different reactivity profile.
4-Sulfobenzoic AcidIsomerSulfonic group at para position; used in dye manufacturing.

This table illustrates how this compound's distinct properties contribute to its unique applications compared to other sulfonated aromatic acids.

Mechanism of Action

The mechanism of action of 2-sulfobenzoic acid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of the compound. In biological systems, it can interact with proteins and enzymes, affecting their function and activity .

Biological Activity

2-Sulfobenzoic acid, also known as benzenesulfonic acid, is an aromatic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by the presence of a sulfonic acid group (-SO₃H) attached to a benzene ring. This structural feature contributes to its solubility in water and its ability to interact with biological systems. The compound can exist in various forms, including its sodium salt, which is often used in research and industrial applications.

Biological Activity

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted that derivatives of sulfobenzoic acid have been synthesized and tested for their antimicrobial efficacy. The results demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .

2. Inhibition of Sirtuin 2

One of the notable biological activities of sulfobenzoic acid derivatives is the inhibition of Sirtuin 2 (SIRT2), a protein implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound AK1, a derivative of sulfobenzoic acid, was shown to inhibit SIRT2 effectively, leading to neuroprotection in cellular models. This inhibition prevented cell death associated with alpha-synuclein toxicity, highlighting the therapeutic potential of sulfobenzoic acid derivatives in treating neurodegenerative conditions .

The biological effects of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Cholesterol Homeostasis : Inhibition of SIRT2 by sulfobenzoic acid derivatives has been linked to alterations in cholesterol metabolism. Studies indicate that these compounds facilitate the retention of sterol regulatory element-binding protein-2 (SREBP-2) in the cytoplasm, thereby reducing cholesterol levels in neurons .
  • Antioxidant Activity : Some studies suggest that sulfobenzoic acids may exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress-related cellular damage.

Table 1: Summary of Biological Activities of this compound Derivatives

Activity Effect Mechanism Reference
AntimicrobialInhibition of bacterial growthDisruption of bacterial cell wall synthesis
NeuroprotectionPrevention of cell deathSIRT2 inhibition leading to altered cholesterol metabolism
AntioxidantReduction of oxidative stressScavenging free radicalsNot specified

Case Study: Neuroprotection in Animal Models

In a notable study involving rTg4510 transgenic mice, the administration of AK1 directly into the hippocampus resulted in significant neuroprotective effects. The treatment not only reduced neurodegeneration but also enhanced the expression of ABCA1, a gene associated with cholesterol transport and metabolism. This study underscores the potential for sulfobenzoic acid derivatives in treating tauopathies and other neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying 2-sulfobenzoic acid, and how can experimental reproducibility be ensured?

  • Methodological Answer : The synthesis typically involves sulfonation of benzoic acid derivatives under controlled conditions. For purification, recrystallization or column chromatography is recommended. To ensure reproducibility, document reaction parameters (temperature, solvent ratios, catalyst concentration) and validate purity via melting point analysis, NMR (¹H/¹³C), and mass spectrometry. Include detailed protocols in the main manuscript for up to five compounds, with additional data in supplementary materials .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Use a combination of FT-IR (to confirm sulfonic acid groups), NMR (for structural elucidation), and HPLC-MS (for purity assessment). For novel derivatives, elemental analysis and X-ray crystallography may be required. Cross-reference with published spectra of analogous compounds to validate assignments .

Q. How does this compound interact with lipid model membranes, and what experimental models are suitable for such studies?

  • Methodological Answer : Employ differential scanning calorimetry (DSC) and fluorescence anisotropy to study its impact on membrane phase behavior. Use liposomes composed of phosphatidylcholines as model systems. For example, cytotoxic butyltin complexes with this compound alter lipid membrane thermotropism, as shown in studies using DPPC bilayers .

Advanced Research Questions

Q. How can contradictions in thermal stability data for this compound derivatives be resolved?

  • Methodological Answer : Inconsistent DSC or TGA results may arise from impurities or polymorphic forms. Replicate experiments under identical conditions and validate via controlled heating rates. Compare findings with computational models (e.g., DFT calculations for thermal decomposition pathways). Cross-check with XRD to identify crystalline vs. amorphous phases .

Q. What experimental designs are optimal for studying the acid-catalyzed reactivity of this compound in complex organic reactions?

  • Methodological Answer : Use kinetic studies (e.g., UV-Vis monitoring of reaction progress) and isotopic labeling (e.g., deuterated solvents) to trace mechanistic pathways. Design control experiments to isolate the role of the sulfonic group. Frame hypotheses based on electronic effects (e.g., "Because the sulfonic group is electron-withdrawing, it is expected to enhance electrophilic substitution at the ortho position") .

Q. What safety protocols are critical when handling this compound anhydride, and how should waste be managed?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential skin/eye irritation (H315+H319). Neutralize waste with dilute sodium bicarbonate before disposal. Collaborate with certified waste management services for sulfonic acid byproducts, as improper disposal risks environmental contamination .

Q. How can secondary data from literature on this compound be systematically analyzed to identify research gaps?

  • Methodological Answer : Conduct a Boolean search (e.g., "this compound AND synthesis NOT industrial") across databases like SciFinder and PubMed. Use tools like PRISMA for systematic reviews. Code data by themes (e.g., synthesis routes, biological activity) and apply statistical meta-analysis to quantify trends or inconsistencies .

Q. What advanced techniques are used to study this compound’s interactions with biomolecules in cancer research?

  • Methodological Answer : Employ surface plasmon resonance (SPR) for binding affinity measurements and molecular docking simulations to predict interaction sites. For in vitro studies, use cell viability assays (e.g., MTT) on cancer cell lines. Cross-validate findings with metabolomics data to assess downstream effects on pathways like apoptosis .

Q. Tables for Key Data

Property Technique Typical Results Reference
Thermal StabilityDSC/TGADecomposition onset: 220–240°C
Membrane InteractionFluorescence AnisotropyIncreased fluidity at >30°C
Purity ValidationHPLC-MSRetention time: 4.2 min; [M-H]⁻: 201 m/z
Safety Data Parameter Value Reference
Hazard ClassificationGHSSkin/Eye Irritant (Category 2)
Waste NeutralizationpH AdjustmentNeutralize to pH 6–8 before disposal

Properties

IUPAC Name

2-sulfobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPRRFPMMJQXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22895-07-4 (di-ammonium salt), 6939-89-5 (mono-ammonium salt)
Record name 2-Sulfobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6060894
Record name Benzoic acid, 2-sulfo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632-25-7, 30553-06-1
Record name 2-Sulfobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Sulfobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030553061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-sulfo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-sulfo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-sulphobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-SULFOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9W37198EZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.